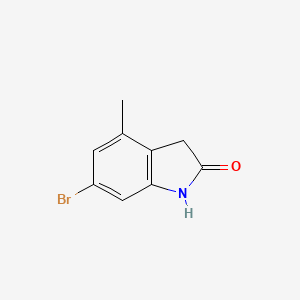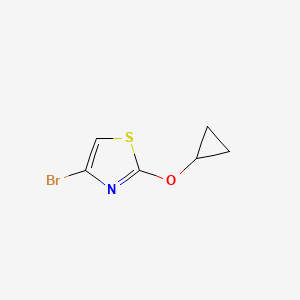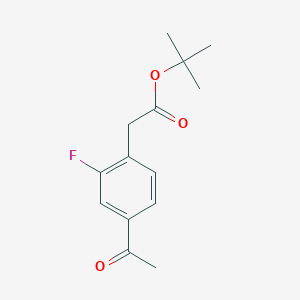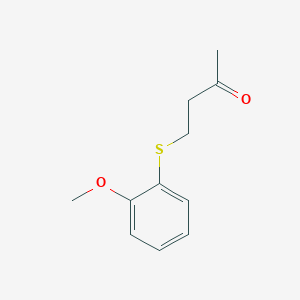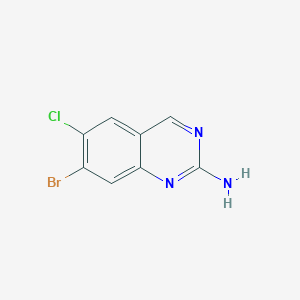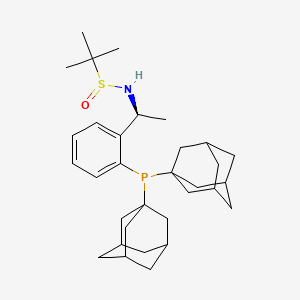
(R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of adamantane groups, a phosphanyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of the Adamantane-Phosphanyl Intermediate: This step involves the reaction of adamantane derivatives with phosphanyl reagents under controlled conditions to form the adamantane-phosphanyl intermediate.
Coupling with Phenyl Ethyl Derivative: The intermediate is then coupled with a phenyl ethyl derivative through a series of reactions, including nucleophilic substitution and reduction.
Introduction of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfinamide to amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the adamantane or phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides, amines, and solvents like dimethylformamide and acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Substituted adamantane or phenyl derivatives.
科学研究应用
®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in asymmetric synthesis and chiral catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide shares similarities with other adamantane-phosphanyl-sulfinamide compounds, such as:
- ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfonamide
- ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinylamine
Uniqueness
The uniqueness of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of adamantane groups enhances its stability and lipophilicity, while the phosphanyl and sulfinamide groups contribute to its versatility in various chemical reactions and applications.
属性
分子式 |
C32H48NOPS |
|---|---|
分子量 |
525.8 g/mol |
IUPAC 名称 |
N-[(1S)-1-[2-[bis(1-adamantyl)phosphanyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H48NOPS/c1-21(33-36(34)30(2,3)4)28-7-5-6-8-29(28)35(31-15-22-9-23(16-31)11-24(10-22)17-31)32-18-25-12-26(19-32)14-27(13-25)20-32/h5-8,21-27,33H,9-20H2,1-4H3/t21-,22?,23?,24?,25?,26?,27?,31?,32?,35?,36?/m0/s1 |
InChI 键 |
KHSXIJJBEKTIPR-AFIBEELVSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)NS(=O)C(C)(C)C |
规范 SMILES |
CC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)NS(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


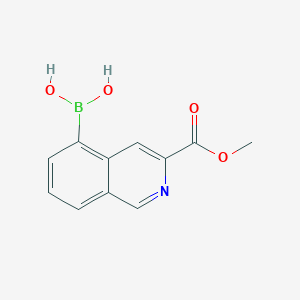
![2-Oxazolidinone, 3-[2-[[(1S)-1-[4-[(4,4-difluoro-1-piperidinyl)methyl]phenyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B13653628.png)

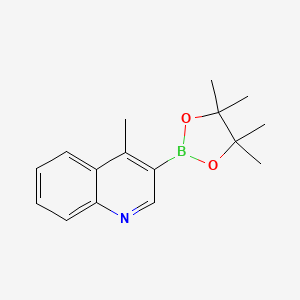
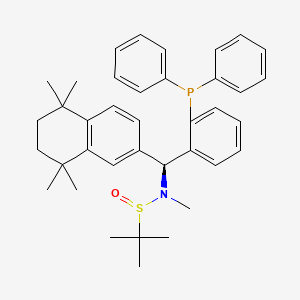
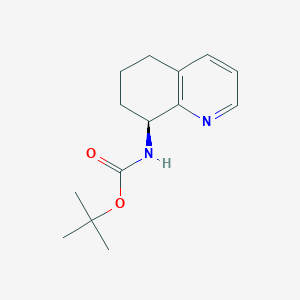
![(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)
